molecular formula C14H7BrClNO B1285442 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one CAS No. 917878-65-0

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

Cat. No. B1285442
CAS RN: 917878-65-0
M. Wt: 320.57 g/mol
InChI Key: BREDBBFHVAQHCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with an emphasis on achieving high yields and purity. For instance, the paper titled "An Efficient One-Pot Process for 10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an Intermediate to SCH 66336" describes a one-pot method that includes selective reduction, bromination, and deamination to produce the desired intermediate with a 75% overall yield . This suggests that the synthesis of similar compounds, such as 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one, may also involve a carefully optimized sequence of reactions to ensure efficiency and high yield.

Molecular Structure Analysis

The molecular structure of bromo-chloro substituted heterocycles is characterized by the presence of a heterocyclic core, which in the case of the compounds discussed in the papers, is a pyridine or pyrazole ring. These structures are further modified by the addition of bromine and chlorine atoms, which can influence the reactivity and interaction of the molecules with biological targets. The precise positioning of these halogen atoms is crucial for the biological activity of the final compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully chosen to introduce the desired halogen substituents at specific positions on the heterocyclic ring. For example, the use of Sn(II) bromide and phosphorus oxybromide as brominating agents is mentioned, which indicates the importance of selecting appropriate reagents for halogenation reactions . Additionally, the papers describe the use of nucleophilic substitution, cyclization, dehydrogenation, and hydrolysis as key steps in the synthesis of the intermediates, which are likely to be relevant for the synthesis of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one as well.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one are not directly discussed, the properties of similar compounds can provide insights. The presence of bromine and chlorine atoms can significantly affect the compound's density, melting point, solubility, and stability. The papers mention the characterization of intermediates using 1H NMR spectrometry, which is a common technique for determining the structure and purity of such compounds . The physical and chemical properties are crucial for the compound's suitability in further chemical reactions and its potential as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : Compounds similar to 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one have been synthesized for various applications. For instance, an efficient process for preparing an intermediate to an antitumor agent, SCH 66336, involved a one-pot method that includes selective reduction and bromination steps (Xiaoyong Fu et al., 2003).

  • Crystal Structure Determination : The crystal structures of similar compounds have been determined using X-ray crystallography, which is crucial for understanding their chemical behavior and potential applications (A. Moustafa & A. S. Girgis, 2007).

Mechanism of Action

This compound has been identified as a specific inhibitor of protein kinases, with a preference for binding to the activated kinase conformation . This suggests that it may have potential therapeutic applications in the treatment of diseases where protein kinases play a key role.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The associated hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The recommended precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREDBBFHVAQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580582
Record name 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917878-65-0
Record name 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 2
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 3
Reactant of Route 3
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 5
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Reactant of Route 6
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

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